![molecular formula C20H21N3O3S B2822769 3-butoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 898449-67-7](/img/structure/B2822769.png)

3-butoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

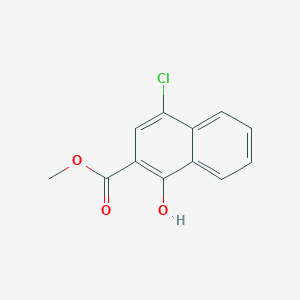

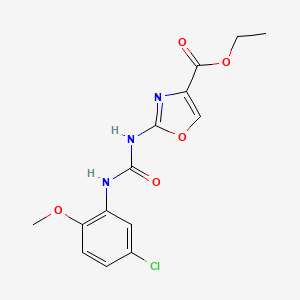

The compound “3-butoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is likely to be an organic compound containing several functional groups including an oxadiazole ring, a benzamide group, and a butoxy group . These functional groups suggest that the compound could have potential applications in various fields of research and industry.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acylation, cyclization, and coupling . The exact methods would depend on the starting materials and the desired product.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The oxadiazole ring, benzamide group, and butoxy group would each contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the benzamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the butoxy group might increase its solubility in organic solvents .Scientific Research Applications

Crystal Structure Analysis and Biological Studies

4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the query compound, have been synthesized and characterized, focusing on their crystal structures. These structures, confirmed by single crystal X-ray diffraction, exhibit intermolecular hydrogen bonds. Computational methods like Hirshfeld surfaces have quantified the intercontacts. Additionally, these compounds show significant antioxidant and antibacterial activities, especially against Staphylococcus aureus (Karanth et al., 2019).

Anticancer Activity

A series of benzamides, similar to the query compound, have been designed and synthesized. These compounds were evaluated for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Many of these compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021).

Synthesis and Process Improvement

The synthesis process of a compound similar to the query, showing potential antitumor effects and excellent bioactivities, has been improved. This synthesis involves key steps like ring-closing reaction, reduction reaction, and acylation reaction. The final product's structure was confirmed through various spectral studies (Bin, 2015).

Photoinduced Molecular Rearrangements

Research on 1,2,4-oxadiazoles, closely related to the chemical structure , has shown interesting photochemistry in the presence of sulfur nucleophiles. This includes photo-induced redox reactions and N-S bond formation leading to the synthesis of 1,2,4-thiadiazoles, offering insights into molecular rearrangements and synthetic methodologies (Vivona et al., 1997).

Herbicidal Activities

A study focused on the synthesis of 1,3,4-oxadiazoles and their herbicidal activity. This research is relevant for the agricultural sector, exploring the use of these compounds as herbicides, emphasizing their inhibitory activity on certain plants (Bao, 2008).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition ability towards mild steel in sulfuric acid. The study included gravimetric, electrochemical, and SEM methods, revealing these compounds' protective layer formation and mixed-type inhibitor behavior (Ammal et al., 2018).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown good nematocidal activity against Bursaphelenchus xylophilus, a pest affecting wood. These compounds exhibit potential as lead compounds for nematicide development (Liu et al., 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-butoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-3-4-11-25-16-9-5-7-14(12-16)18(24)21-20-23-22-19(26-20)15-8-6-10-17(13-15)27-2/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRYFQXVRFCYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate](/img/structure/B2822688.png)

![8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822689.png)

![Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate](/img/structure/B2822692.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2822693.png)

![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)octahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2822694.png)

![(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B2822703.png)

![Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate](/img/structure/B2822704.png)

![N-cyclohexyl-2-[[6-(4-ethoxyphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2822709.png)